molecular formula C17H15Cl2NO5S B4701512 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B4701512
M. Wt: 416.3 g/mol
InChI Key: LUQZNYPGQHVKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is one of the most commonly used NSAIDs worldwide, with its effectiveness and safety profile being well-established.

Scientific Research Applications

2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its therapeutic effects in various conditions such as arthritis, postoperative pain, and dysmenorrhea. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have anti-inflammatory effects in the respiratory system, making it a potential treatment for asthma.

Mechanism of Action

2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and their inhibition results in the reduction of these symptoms. 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate also has an effect on the immune system, reducing the production of cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the production of reactive oxygen species, which are involved in the inflammatory response. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have analgesic effects, reducing pain perception in both acute and chronic pain conditions.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate has a number of advantages for lab experiments. It is readily available and has a well-established safety profile. It is also relatively inexpensive compared to other NSAIDs. However, 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate has some limitations for lab experiments. It has a short half-life, requiring frequent dosing in animal models. Additionally, it can have off-target effects on other enzymes, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is the potential use of 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the development of new formulations of 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate that can improve its bioavailability and reduce the need for frequent dosing. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate and its effects on the immune system.
In conclusion, 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate is a widely used NSAID that has a well-established safety profile and therapeutic efficacy. Its mechanism of action involves the inhibition of COX enzymes and the reduction of inflammatory mediators. 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate has a number of advantages for lab experiments, but also has some limitations. Future research on 2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate may lead to new therapeutic applications and a better understanding of its mechanisms of action.

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO5S/c1-11-2-5-13(6-3-11)26(23,24)20-9-17(22)25-10-16(21)14-7-4-12(18)8-15(14)19/h2-8,20H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQZNYPGQHVKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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